molecular formula C19H22ClNO7 B12750726 (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one CAS No. 124500-22-7

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one

Katalognummer: B12750726
CAS-Nummer: 124500-22-7
Molekulargewicht: 411.8 g/mol
InChI-Schlüssel: ISHLTOLRZHTTPR-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butenedioic acid moiety, a chlorophenyl group, and a morpholinylmethyl-substituted oxolanone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid derivative, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the oxolanone ring and the attachment of the morpholinylmethyl group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-but-2-enedioic acid derivatives: Compounds with similar butenedioic acid moieties.

    Chlorophenyl-substituted oxolanones: Compounds with similar chlorophenyl and oxolanone structures.

    Morpholinylmethyl-substituted compounds: Compounds with similar morpholinylmethyl groups.

Uniqueness

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

124500-22-7

Molekularformel

C19H22ClNO7

Molekulargewicht

411.8 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one

InChI

InChI=1S/C15H18ClNO3.C4H4O4/c16-13-3-1-11(2-4-13)14-9-12(15(18)20-14)10-17-5-7-19-8-6-17;5-3(6)1-2-4(7)8/h1-4,12,14H,5-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

ISHLTOLRZHTTPR-WLHGVMLRSA-N

Isomerische SMILES

C1COCCN1CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

C1COCCN1CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.